![molecular formula C15H27NO4 B153305 Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate CAS No. 301232-45-1](/img/structure/B153305.png)
Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H27NO4 . It is a liquid at room temperature and is stored in a sealed, dry environment at 2-8°C . The compound has a molecular weight of 285.38 .
Molecular Structure Analysis
The InChI code for “Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate” is 1S/C15H27NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h12H,5-11H2,1-4H3 . This code represents the molecular structure of the compound, which includes a piperidine ring, an ester group, and an ethoxy carbonyl group .
Physical And Chemical Properties Analysis
“Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 285.38 . The compound is stored in a sealed, dry environment at 2-8°C .
Scientific Research Applications
Chemical Synthesis
“Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate” is used as a building block in the synthesis of various organic compounds . It can be used to produce a wide range of compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Precursor to Bioactive Compounds
This compound serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have significant biological activities and are of interest in the field of medicinal chemistry .
Synthesis of Small-Ring Spirocycles
In the Carreira lab, it was reported that the product can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles . This makes it a valuable tool in the synthesis of complex molecular structures.
Synthesis of Thia and Oxa-Azaspiro[3.4]Octanes
The compound is used as a precursor in the synthesis of thia and oxa-azaspiro[3.4]octanes . These are a class of compounds that have shown promising biological activities.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h12H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMUFJYCJDQUID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631498 | |
Record name | tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |
CAS RN |
301232-45-1 | |
Record name | tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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